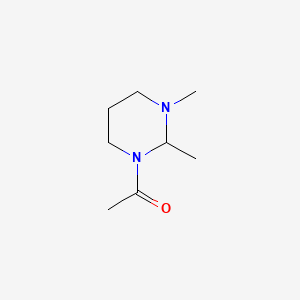
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is a heterocyclic organic compound that belongs to the class of hexahydropyrimidines. This compound is characterized by a six-membered ring containing two nitrogen atoms and is substituted with acetyl and methyl groups. Hexahydropyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone can be achieved through various methods. One common approach involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines in boiling pyridine or methanol. This reaction yields substituted hexahydropyrimidines, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the hexahydropyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can result in various substituted hexahydropyrimidines.
Scientific Research Applications
1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrimidine Derivatives: These compounds share a similar core structure but differ in the degree of saturation and substitution patterns.
Piperidine Derivatives: Piperidines are six-membered nitrogen heterocycles with diverse biological activities.
Uniqueness: 1-(2,3-Dimethyltetrahydropyrimidin-1(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
191990-63-3 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.229 |
IUPAC Name |
1-(2,3-dimethyl-1,3-diazinan-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-9(3)5-4-6-10(7)8(2)11/h7H,4-6H2,1-3H3 |
InChI Key |
ZPNHXOJJXFWQQH-UHFFFAOYSA-N |
SMILES |
CC1N(CCCN1C(=O)C)C |
Synonyms |
Pyrimidine, 1-acetylhexahydro-2,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















